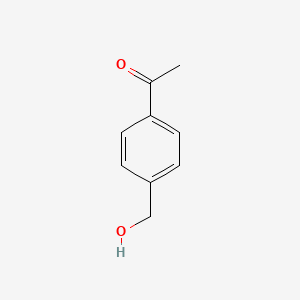

1-(4-(Hydroxymethyl)phenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-[4-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRENWXJYWGKSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342868 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75633-63-5 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Hydroxymethyl Phenyl Ethanone

Classical Organic Synthesis Routes

Classical synthesis provides a foundational approach to constructing 1-(4-(Hydroxymethyl)phenyl)ethanone, relying on well-established reaction mechanisms and precursor compounds.

Multi-step Synthetic Strategies from Precursor Compounds

The construction of this compound often involves a sequence of reactions starting from readily available precursors. These strategies are designed to build the target molecule's carbon skeleton and introduce the required functional groups in a controlled manner. A related synthesis for 1-(3-ethyl-4-hydroxymethyl) acetophenone (B1666503) highlights a multi-step approach involving protection, Grignard reaction, acetylation, and deprotection, achieving a total yield of 50.9%.

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is central to synthesizing alcohols from carbonyl compounds. mnstate.eduumkc.edu In a potential synthesis of this compound, a Grignard reagent can be prepared from a protected 4-halobenzyl alcohol. This organomagnesium compound then acts as a nucleophile, attacking an acetylating agent like acetyl chloride to form the ketone. youtube.com

A plausible synthetic route could start with 4-bromobenzyl alcohol. The hydroxyl group would first be protected to prevent it from reacting with the Grignard reagent. The resulting protected ether would then be reacted with magnesium metal in an anhydrous solvent, such as diethyl ether, to form the corresponding phenylmagnesium bromide derivative. libretexts.orgmissouri.edu This Grignard reagent would then be reacted with a suitable acetyl source. A final deprotection step would yield the desired this compound.

Given the presence of both a hydroxyl and a carbonyl group in the target molecule, or their precursors, protection and deprotection strategies are critical to prevent unwanted side reactions. synarchive.com

Hydroxyl Group Protection: The hydroxyl group is acidic and will react with organometallic reagents like Grignard reagents. missouri.edu Therefore, it must be protected before the formation or use of such a reagent. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS)) or benzyl (B1604629) ethers (Bn). synarchive.com These groups are stable under the conditions of the Grignard reaction but can be removed under specific, mild conditions later in the synthesis. organic-chemistry.org For instance, a TBDMS ether can be cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Carbonyl Group Protection: In some synthetic pathways, it may be necessary to protect the carbonyl group while another part of the molecule is being manipulated. Ketones can be protected as acetals or ketals, for example, by reacting them with ethylene (B1197577) glycol in the presence of an acid catalyst. synarchive.com These protecting groups are stable to basic and nucleophilic reagents and can be removed by acidic hydrolysis.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is essential for industrial applications. researchgate.netbeilstein-journals.org Key parameters that are often optimized include:

| Parameter | Objective and Common Adjustments |

| Temperature | Balancing reaction rate with the prevention of side reactions or decomposition. Some reactions require initial cooling (e.g., Grignard reactions) followed by a return to room temperature. missouri.edu |

| Solvent | The choice of solvent can affect solubility, reactivity, and reaction pathway. Anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for moisture-sensitive reactions like the Grignard reaction. libretexts.org |

| Catalyst | For reactions requiring a catalyst, its loading and type are optimized to achieve high conversion with minimal side products. |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) helps determine the optimal time to quench the reaction, avoiding the formation of degradation products. |

| Purification | Post-reaction workup and purification methods such as recrystallization or column chromatography are refined to isolate the target compound with high purity. libretexts.org A reported synthesis of a similar compound achieved a purity of 98.3% by gas chromatography. |

For example, in Grignard syntheses, a common impurity is the biphenyl-type product formed from the coupling of the Grignard reagent with unreacted alkyl halide. libretexts.org Optimization would involve controlling the rate of addition of the alkyl halide to the magnesium to maintain a low concentration of the halide and favor the formation of the Grignard reagent.

Electrochemical Synthesis Techniques

Electrochemical methods offer a greener and more efficient alternative to classical synthesis by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. researchgate.net

Electrochemical Synthesis Techniques

Reductive Coupling of Aromatic Carbonyl Compounds

Electrochemical reductive coupling presents a modern approach for synthesizing complex molecules from simpler aromatic carbonyl compounds. orgsyn.org This technique involves the direct transfer of electrons to a carbonyl group, generating a reactive intermediate that can then couple with another molecule. researchgate.net

Research has shown the successful synthesis of related 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanones through the electrochemical reductive coupling of substituted aromatic aldehydes and ketones. researchgate.netresearchgate.net In a potential application for synthesizing the target molecule, an appropriate aromatic ketone precursor could be subjected to reductive electrochemical conditions. This process can be seen as a reductive coupling of carbonyls, a transformation of significant synthetic value. organic-chemistry.org The method avoids stoichiometric metal reductants and can often be performed under mild conditions, making it an environmentally benign strategy. orgsyn.org The titanium-mediated reductive coupling of 2-(hydroxymethyl)indenes provides another example of how such dimerization can be achieved, though it uses a metal mediator. calpoly.edu

Catalytic Systems in Electro-organic Transformations

Electro-organic synthesis has emerged as a powerful and green methodology, utilizing electrons as traceless reagents to replace stoichiometric oxidants and reductants. thieme-connect.degre.ac.uk This approach offers high atom economy and can be conducted under mild conditions, often in environmentally benign solvents. researchgate.net In the context of producing this compound and related structures, electrochemistry facilitates unique C-C bond formations and reductive couplings. researchgate.netresearchgate.net

The core of these transformations lies in the generation of reactive intermediates at an electrode surface. gre.ac.uk For instance, the reductive coupling of substituted carbonyl compounds can be achieved through the direct transfer of an electron to the carbonyl group. researchgate.net A notable application is the "Umpolung" (polarity reversal) reductive coupling of aromatic aldehydes and ketones, a technique that avoids the need for stoichiometric and often hazardous reagents like samarium iodide. researchgate.net

Transition metal catalysts play a crucial role in many electro-organic syntheses, where their catalytic activity is sustained or regenerated by electricity. researchgate.net Chiral-at-metal rhodium catalysts, for example, have been successfully employed in highly enantioselective enolate cross-coupling reactions under electrochemical conditions. thieme-connect.de These catalytic systems can lower the oxidation potential required for the reaction, allowing for mild and highly selective anodic oxidations to proceed, which prevents unwanted side reactions. thieme-connect.de The versatility of electro-organic synthesis allows for a range of transformations, including dehydrogenative C-H alkylation, C-S cross-coupling, and cycloaddition reactions, highlighting its potential for constructing complex molecules. researchgate.net

Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govajrconline.org Microwave-assisted synthesis and biocatalytic transformations are at the forefront of these efforts for synthesizing compounds like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a key technology for accelerating chemical reactions. ajrconline.organton-paar.com Unlike conventional heating which transfers energy indirectly through vessel walls, microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions. anton-paar.comanton-paar.com This direct, "in-core" heating leads to a rapid temperature increase that can dramatically shorten reaction times from hours or days to mere minutes. nih.govanton-paar.com This acceleration is governed by the Arrhenius law, which states that a 10 °C rise in temperature roughly doubles the reaction rate. anton-paar.com

| Reaction Temperature (°C) | Reaction Time |

|---|---|

| 80 | 8 h |

| 90 | 4 h |

| 100 | 2 h |

| 110 | 1 h |

| 120 | 30 min |

| 130 | 15 min |

| 140 | 8 min |

| 150 | 4 min |

| 160 | 2 min |

A significant advantage of microwave-assisted synthesis is its applicability to solvent-free (neat) reaction conditions. cem.combohrium.com By eliminating volatile organic solvents, these methods reduce environmental impact and simplify product work-up. nih.govresearchgate.net Often, neat reactants are adsorbed onto solid mineral supports, such as iodine-impregnated alumina, which can also act as catalysts. nih.govresearchgate.net This approach has been successfully used for various reactions, including the synthesis of chalcones and pyrazolone (B3327878) derivatives, achieving high yields in very short reaction times. nih.govnih.gov

Microwave synthesis is also highly effective for reactions in aqueous phases. Water, being a highly polar molecule, absorbs microwave energy efficiently. researchgate.net The use of water as a solvent is a cornerstone of green chemistry. One-pot, multi-component reactions have been successfully carried out in ethanol/water mixtures under microwave irradiation to produce complex heterocycles. nih.gov Similarly, condensations have been performed in aqueous alkaline solutions, demonstrating the versatility of aqueous media in microwave-assisted protocols. scielo.org.bo

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone (B49325) Synthesis | Conventional (Stirring, RT) | 24-48 h | Low-Moderate | nih.gov |

| Chalcone Synthesis | Microwave (Solvent-free, I₂-Alumina) | < 2 min | 79-95% | nih.gov |

| Dione Synthesis | Conventional | - | Lower | researchgate.net |

| Dione Synthesis | Microwave (Solvent-free, K₂CO₃) | Shorter | Increased | researchgate.net |

Biocatalytic Transformations and Enzymatic Reduction

Biocatalysis offers a highly efficient and environmentally friendly alternative for chemical synthesis, particularly for producing chiral molecules. tudelft.nl Enzymes operate under mild conditions, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. tudelft.nlnih.gov The reduction of prochiral ketones, such as acetophenone derivatives, to their corresponding chiral alcohols is a well-established application of biocatalysis. nih.govresearchgate.net

For most oxidoreductases used in these reductions, the reaction requires a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH) as the reductant. tudelft.nl For economic viability, this cofactor must be regenerated in situ, a process that can be achieved using a co-substrate like glucose or isopropanol, catalyzed by a second enzyme such as glucose dehydrogenase. tudelft.nlresearchgate.net

Whole-cell biocatalysis, using microorganisms or even plant tissues, is an attractive and cost-effective approach because it provides the necessary enzymes and cofactor regeneration systems in their natural environment. researchgate.net A classic and widely studied example is the use of carrot root (Daucus carota) for the enantioselective reduction of acetophenones. nih.govresearchgate.net Carrots are inexpensive, readily available, and the reactions are simple to perform in water. nih.gov Different varieties of carrots show varying levels of biocatalytic activity, with substrate conversions reaching up to 85% and producing the (S)-enantiomer with high enantiomeric excess. researchgate.net The addition of non-ionic surfactants like Tween® 20 has been shown to enhance the conversion rate and chemical yield in these aqueous biocatalytic systems by improving substrate solubility. nih.gov

Beyond plant-based systems, specific enzymes are isolated and used in their recombinant form. A ketoreductase from the yeast Pichia glucozyma (KRED1-Pglu), for example, has been used for the enantioselective reduction of various substituted acetophenones, demonstrating how specific enzymes can be selected or engineered for desired transformations. rsc.org

| Carrot Variety | Substrate Conversion (%) | Enantiomeric Excess of (S)-1-phenylethanol (%) |

|---|---|---|

| Tendersweet | 85.0 | 86.4 |

| Flacoro | 81.8 | - |

| Koral | 79.9 | - |

| Kamila | 77.2 | - |

| Purple Haze | 66.1 | - |

Enzyme Activity and Yield Optimization

The biocatalytic synthesis of this compound represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. Central to this approach is the optimization of enzyme activity and the maximization of product yield. This is often achieved through the careful selection of enzymes and the fine-tuning of reaction parameters.

A primary route for the enzymatic production of this compound involves the oxidation of the corresponding diol, 4-(1-hydroxyethyl)benzyl alcohol. Alcohol dehydrogenases (ADHs) are frequently employed for this transformation. Researchers have successfully utilized engineered ADHs, such as those from Rhodococcus ruber (RrADH), to achieve high conversion rates. The optimization process for these enzymatic reactions typically involves a multi-parameter approach. Key variables include the concentrations of the substrate and the necessary cofactor, such as NAD+, as well as the pH and temperature of the reaction medium. The use of a cofactor regeneration system is a common strategy to improve the economic viability of the process.

Below is a table summarizing key aspects of enzyme activity and yield optimization for the synthesis of this compound.

| Enzyme | Substrate | Cofactor | Key Optimization Parameters | Achieved Yield/Conversion |

| Engineered Alcohol Dehydrogenase from Rhodococcus ruber (RrADH) | 4-(1-Hydroxyethyl)benzyl alcohol | NAD+ | Substrate/Cofactor Ratio, pH, Temperature | >99% Conversion |

| Horse Liver Alcohol Dehydrogenase (HLADH) | 4-(1-Hydroxyethyl)benzyl alcohol | NAD+ | Biphasic Solvent System, pH | Approximately 95% Yield |

| Yeast Alcohol Dehydrogenase (YADH) | 4-Acetylbenzoic acid | NADH | pH, Temperature, Substrate Concentration | High Conversion |

Industrial Flow Reactor Methodologies

The implementation of industrial flow reactor methodologies marks a paradigm shift in the production of this compound, moving away from traditional batch processing towards more efficient and sustainable continuous manufacturing. Flow chemistry offers several advantages that are particularly beneficial for industrial-scale synthesis.

In a typical flow reactor setup, a solution of the starting material, such as 4-(1-hydroxyethyl)benzyl alcohol, is continuously passed through a column packed with an immobilized enzyme. This immobilization of the biocatalyst is a key feature, as it allows for easy separation of the enzyme from the product stream and enables its reuse over multiple reaction cycles, thereby reducing costs and waste. The precise control over reaction parameters such as flow rate, temperature, and pressure within the reactor allows for enhanced reaction efficiency and consistent product quality. The superior heat and mass transfer characteristics of flow reactors also contribute to improved process control and safety compared to large-scale batch reactors.

Scalability and Environmental Impact Assessments

A significant advantage of employing flow reactor methodologies is the inherent scalability of the process. Instead of designing and building progressively larger and more complex batch reactors, production capacity can be increased in a modular fashion by adding more reactors in parallel or by running the continuous process for extended periods. This "scaling-out" approach offers greater flexibility and can be more cost-effective than traditional "scaling-up."

From an environmental standpoint, continuous flow synthesis is generally considered a greener alternative to batch production. The smaller reaction volumes at any given time enhance the safety profile of the process. Furthermore, the ability to reuse the immobilized catalyst significantly reduces the environmental burden associated with catalyst waste.

The following table provides a comparative overview of batch versus flow reactor processes for the synthesis of this compound.

| Parameter | Batch Process | Flow Reactor Process |

| Scalability | Requires larger, more complex equipment for scale-up | Modular and flexible "scaling-out" |

| Safety | Higher potential risks due to large volumes of reactants | Enhanced safety with smaller, controlled reaction volumes |

| Catalyst Use | Often involves homogeneous catalysts that are difficult to recover and reuse | Facilitates the use of immobilized catalysts for easy recovery and reuse |

| Waste Generation | Typically generates a larger amount of waste, including solvent and catalyst residues | Reduced waste generation due to higher efficiency and catalyst recycling |

| Energy Consumption | Can be less energy-efficient, especially in terms of heating and cooling large volumes | Improved energy efficiency due to better heat transfer in smaller volumes |

| Environmental Impact | Generally has a higher environmental footprint | Lower environmental impact as confirmed by Life Cycle Assessments |

Chemical Reactivity and Transformation Studies of 1 4 Hydroxymethyl Phenyl Ethanone

Reactions of the Hydroxymethyl Group

The hydroxymethyl group, a primary alcohol, readily undergoes oxidation, nucleophilic substitution, and esterification/etherification reactions.

Oxidation to Carboxylic Acid Derivatives

The primary alcohol functionality of 1-(4-(hydroxymethyl)phenyl)ethanone can be oxidized to the corresponding carboxylic acid, 4-acetylbenzoic acid. This transformation is a common and crucial step in the synthesis of various pharmaceutical and polymeric materials. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the oxidation of primary alcohols to carboxylic acids include the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., Jones reagent). However, milder and more selective methods are often preferred to avoid potential side reactions. For instance, a two-step process involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid is common. Alternatively, reagents like ruthenium tetroxide (RuO₄) or the use of catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) can directly yield the carboxylic acid under milder conditions.

| Reagent/System | Description | Product |

| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent, typically used in acetone. | 4-acetylbenzoic acid |

| Potassium Permanganate (KMnO₄) | A powerful oxidant, usually used under basic or acidic conditions. | 4-acetylbenzoic acid |

| TEMPO/NaOCl | A catalytic system that allows for selective oxidation under mild conditions. | 4-acetylbenzoic acid |

Nucleophilic Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group (OH⁻). However, it can be converted into a good leaving group, such as water (H₂O), by protonation under acidic conditions. libretexts.org This allows for nucleophilic substitution reactions to occur, leading to the formation of various derivatives. A primary application is the synthesis of 1-(4-(halomethyl)phenyl)ethanones, which are valuable intermediates. uni.lu

For example, treatment of this compound with hydrogen halides (HBr or HCl) can yield the corresponding benzylic halides. libretexts.org The reaction proceeds via an Sₙ2 mechanism for primary alcohols like this one. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols to alkyl chlorides and bromides, respectively, often in the presence of a base like pyridine.

| Reagent | Product | Reaction Type |

| HBr / H₂SO₄ | 1-(4-(Bromomethyl)phenyl)ethanone uni.lu | Sₙ2 Nucleophilic Substitution |

| HCl / ZnCl₂ | 1-(4-(Chloromethyl)phenyl)ethanone | Sₙ2 Nucleophilic Substitution |

| Thionyl Chloride (SOCl₂) | 1-(4-(Chloromethyl)phenyl)ethanone | Nucleophilic Acyl Substitution followed by Sₙi |

| Phosphorus Tribromide (PBr₃) | 1-(4-(Bromomethyl)phenyl)ethanone uni.lu | Nucleophilic Substitution |

Using an acetate (B1210297) ion as a nucleophile can also lead to substitution, forming an ester, which can limit competing elimination reactions. libretexts.org

Esterification and Etherification Reactions

Esterification: The hydroxymethyl group of this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). vedantu.com This is a reversible reaction, and often an excess of one reactant or the removal of water is used to drive the equilibrium towards the product. libretexts.org For instance, the reaction with acetic acid yields 4-acetylbenzyl acetate. sciencemadness.org

Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether, such as 1-(4-(methoxymethyl)phenyl)ethanone.

| Reaction Type | Reagents | Product Example |

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | 4-Acetylbenzyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 1-(4-(Methoxymethyl)phenyl)ethanone |

Reactions of the Ethanone (B97240) Moiety

The carbonyl group of the ethanone moiety is electrophilic and serves as a site for nucleophilic attack, enabling reduction and condensation reactions.

Reduction to Secondary Alcohols

The ketone functional group can be selectively reduced to a secondary alcohol without affecting the hydroxymethyl group. masterorganicchemistry.com The most common and convenient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. NaBH₄ acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. youtube.com A subsequent workup with a mild acid protonates the resulting alkoxide to give the final alcohol product. masterorganicchemistry.com The reduction of this compound yields 1-(4-(1-hydroxyethyl))benzyl alcohol, creating a new stereocenter.

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(4-(1-Hydroxyethyl))benzyl alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1-(4-(1-Hydroxyethyl))benzyl alcohol |

While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also perform this reduction, the milder NaBH₄ is generally sufficient and preferred for its greater selectivity and safer handling. youtube.com

Condensation Reactions

The ethanone moiety can participate in condensation reactions, most notably base-catalyzed aldol-type condensations. The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with an aldehyde that cannot enolize, in the presence of a base (like sodium hydroxide). magritek.com The α-protons of the ethanone group in this compound are acidic and can be removed by a base to form a nucleophilic enolate.

This enolate can then attack the carbonyl carbon of an aldehyde (e.g., benzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) to yield a conjugated enone, known as a chalcone (B49325). This reaction is a powerful tool for forming new carbon-carbon bonds. magritek.com

| Reaction Type | Reactants | Catalyst | Product Type |

| Claisen-Schmidt Condensation | This compound, Benzaldehyde (B42025) | NaOH or KOH | Chalcone (An α,β-unsaturated ketone) |

Halogenation Reactions

Halogenation of this compound can be directed to either the α-carbon of the acetyl group or the aromatic ring, depending on the reaction conditions and the specific halogenating agent used. While direct studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from similar compounds.

For instance, the bromination of the structurally related compound 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone (B109115) at the α-carbon is achieved using bromine in chloroform (B151607) with sulfuric acid as a catalyst. This reaction proceeds through an acid-catalyzed enol formation, followed by electrophilic attack of bromine on the enol intermediate. A similar α-bromination can be expected for this compound.

Aromatic halogenation, specifically chloromethylation, has been demonstrated on 4-hydroxyacetophenone, a precursor to the title compound. The chloromethyl group is introduced onto the aromatic ring by treatment with formaldehyde (B43269) and hydrochloric acid in the presence of zinc chloride, known as the Blanc (Chloromethylation) reaction. chemicalbook.com This suggests that under appropriate conditions, the aromatic ring of this compound could undergo electrophilic halogenation.

The table below summarizes representative halogenation reactions on compounds structurally related to this compound.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone | Br₂ in Chloroform, H₂SO₄ catalyst | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | α-Bromination |

| 4-Hydroxyacetophenone | Formaldehyde, HCl, ZnCl₂ | 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone | Chloromethylation |

This table presents data on related compounds to infer the reactivity of this compound.

Aromatic Ring Reactivity

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the hydroxymethyl group (-CH₂OH).

Substituents on a benzene (B151609) ring can either activate or deactivate the ring towards electrophilic attack. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org

In this compound, the hydroxymethyl group is generally considered to be a weak activating group. It can donate electron density to the aromatic ring through a positive inductive effect (+I). Conversely, the acetyl group is a strong deactivating group due to its electron-withdrawing nature, which arises from both a negative inductive effect (-I) and a negative resonance effect (-R). libretexts.orgmasterorganicchemistry.com

The substituents not only affect the rate of reaction but also direct the position of substitution on the aromatic ring. Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. libretexts.org

In this compound, the substituents are in a para relationship.

Hydroxymethyl Group (-CH₂OH): As a weak activating group, it directs incoming electrophiles to the positions ortho to it (C2 and C6).

Acetyl Group (-COCH₃): As a strong deactivating group, it directs incoming electrophiles to the positions meta to it (C3 and C5).

Since both substituents direct to the same positions (C2, C3, C5, and C6 relative to the hydroxymethyl group), the directing effects are reinforcing. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the hydroxymethyl group and meta to the acetyl group.

The table below outlines the nature of the substituents in this compound and their expected influence on electrophilic aromatic substitution.

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₂OH | 4 | +I (weak) | Weakly Activating | ortho, para |

| -COCH₃ | 1 | -I, -R (strong) | Strongly Deactivating | meta |

This table summarizes the electronic effects of the substituents on the aromatic ring of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides definitive evidence for the structure of 1-(4-(hydroxymethyl)phenyl)ethanone.

The ¹H NMR spectrum of this compound displays a set of characteristic signals corresponding to the different types of protons in the molecule. rsc.orgrsc.org The aromatic region of the spectrum shows two distinct doublets, typical of a 1,4-disubstituted benzene (B151609) ring. rsc.orgrsc.org

The protons on the benzene ring ortho to the acetyl group appear at a lower field (higher chemical shift) due to the electron-withdrawing nature of the ketone. Conversely, the protons ortho to the hydroxymethyl group are found at a slightly higher field. rsc.orgrsc.org A singlet corresponding to the two protons of the benzylic methylene (B1212753) group (-CH₂-) is observed, alongside a singlet for the three protons of the methyl ketone group (-COCH₃). rsc.orgrsc.org The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.92 | Doublet (d) | 2H | Ar-H (ortho to C=O) | rsc.orgrsc.org |

| 7.43 | Doublet (d) | 2H | Ar-H (ortho to CH₂OH) | rsc.org |

| 4.76 | Singlet (s) | 2H | -CH₂OH | rsc.org |

| 2.66 | Singlet (s) | 1H | -OH | rsc.org |

| 2.58-2.59 | Singlet (s) | 3H | -COCH₃ | rsc.orgrsc.org |

Table 1: ¹H NMR chemical shift data for this compound in CDCl₃.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the spectrum shows a signal for the ketone carbonyl carbon at a very low field. rsc.orgrsc.org The four distinct signals for the aromatic carbons confirm the 1,4-disubstitution pattern. The signals for the benzylic carbon of the hydroxymethyl group and the methyl carbon of the acetyl group appear at higher fields. rsc.orgrsc.org

| Chemical Shift (δ) ppm | Assignment | Reference |

| 198.1 - 198.2 | C=O (Ketone) | rsc.orgrsc.org |

| 146.3 - 146.4 | Ar-C (quaternary, C-CH₂OH) | rsc.orgrsc.org |

| 136.2 - 136.3 | Ar-C (quaternary, C-C=O) | rsc.orgrsc.org |

| 128.6 - 128.7 | Ar-CH (ortho to C=O) | rsc.orgrsc.org |

| 126.6 - 126.7 | Ar-CH (ortho to CH₂OH) | rsc.orgrsc.org |

| 64.5 - 64.6 | -CH₂OH | rsc.orgrsc.org |

| 26.6 - 26.7 | -COCH₃ | rsc.orgrsc.org |

Table 2: ¹³C NMR chemical shift data for this compound in CDCl₃.

While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlation cross-peaks between the coupled aromatic protons on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and the directly attached carbons. Expected correlations include the aromatic protons with their respective aromatic carbons, the -CH₂- protons with the benzylic carbon, and the -CH₃ protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. Key expected correlations would include the -CH₃ protons to the ketone carbonyl carbon and the adjacent quaternary aromatic carbon, and the -CH₂- protons to the ipso- and ortho-aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its primary functional groups. A strong, sharp peak is expected for the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1670-1690 cm⁻¹. Additionally, a broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding.

Vapor phase IR spectral data for this compound is available in spectral databases. nih.gov In the vapor phase, where intermolecular interactions like hydrogen bonding are minimized, the O-H stretching vibration typically appears as a sharper band at a higher frequency compared to the condensed phase spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate this compound from any volatile impurities before it enters the mass spectrometer for ionization and analysis. This hyphenated technique is highly effective for verifying the purity of the compound. The mass spectrum of this compound obtained via GC-MS shows a molecular ion peak [M]+ corresponding to its molecular weight. nih.gov The fragmentation pattern is also characteristic of the molecule, providing further structural confirmation. For instance, a prominent peak is often observed at m/z 135, corresponding to the loss of a methyl group ([M-15]+). nih.gov This data is crucial for quality control, ensuring the compound meets a purity standard, often ≥98%, for subsequent use. chemscene.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the compound is a critical piece of data for its unambiguous identification. The theoretically computed exact mass for C₉H₁₀O₂ is 150.068079557 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C₉H₁₀O₂. nih.govnih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful technique provides detailed insights into the molecular structure, conformation, and the intricate network of intermolecular forces that govern the crystal packing of this compound.

Determination of Three-Dimensional Molecular Structure

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. This provides an unambiguous confirmation of its covalent framework, showing the spatial relationship between the acetyl group, the phenyl ring, and the hydroxymethyl substituent. nih.gov The resulting crystallographic data is typically deposited in structural databases for public access.

Table 1: Representative Crystallographic Data Parameters (Note: This table is a representation of typical data obtained from an X-ray crystallography experiment. Actual values would be derived from a specific crystal structure determination.)

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Crystal System | Monoclinic (Example) |

| Space Group | P2₁/c (Example) |

| a (Å) | Value from specific study |

| b (Å) | Value from specific study |

| c (Å) | Value from specific study |

| β (°) | Value from specific study |

| Volume (ų) | Value from specific study |

| Z | 4 (Example) |

| Calculated Density (g/cm³) | Value from specific study |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bonding that occurs between the hydroxyl group (-OH) of the hydroxymethyl substituent of one molecule and the carbonyl oxygen atom (C=O) of the acetyl group of an adjacent molecule. This O-H···O hydrogen bond is a primary directional force that organizes the molecules into specific supramolecular arrangements. chemrxiv.org

In addition to hydrogen bonding, π-π stacking interactions may occur between the aromatic phenyl rings of neighboring molecules, further contributing to the stability of the crystal lattice. rsc.org The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material and how molecules recognize each other in the crystalline state. rsc.orgmdpi.com

Conformational Analysis in Solid State

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. nih.gov The analysis reveals the torsion angles, such as the one describing the orientation of the hydroxymethyl group relative to the phenyl ring and the orientation of the acetyl group. These conformational details are influenced by the need to achieve the most stable crystal packing, which maximizes favorable intermolecular interactions while minimizing steric repulsion. chemrxiv.org The solid-state conformation can differ from that in solution, highlighting the significant role of the crystalline environment in dictating molecular geometry. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule provides valuable information regarding its conjugated systems and the electronic transitions between different energy levels. For this compound, the UV-Vis spectrum is primarily dictated by the substituted benzene ring and the acetyl group.

While specific, experimentally determined UV-Vis spectral data for this compound is not widely published, a comprehensive understanding can be derived from its structural analog, 4-hydroxyacetophenone. The NIST Chemistry WebBook provides spectral data for 4-hydroxyacetophenone in ethanol, which serves as a reliable basis for predicting the spectral characteristics of the target compound. nist.govnist.gov

The UV-Vis spectrum of 4-hydroxyacetophenone exhibits two main absorption bands characteristic of many substituted acetophenones. These bands are attributed to π → π* and n → π* electronic transitions. The intense band at shorter wavelengths corresponds to the π → π* transition of the aromatic system, while the less intense band at longer wavelengths is associated with the n → π* transition of the carbonyl group.

The addition of a hydroxymethyl group at the para position, as in this compound, is not expected to cause a significant shift in the absorption maxima compared to 4-hydroxyacetophenone. The hydroxymethyl group is not a strong chromophore and its auxochromic effect is minimal in this context. Therefore, the UV-Vis spectral data for this compound is predicted to be very similar to that of 4-hydroxyacetophenone.

Detailed Research Findings:

Research on acetophenone (B1666503) and its derivatives indicates that the electronic transitions are influenced by the nature and position of substituents on the aromatic ring. nih.gov The primary π → π* transition in acetophenone is observed around 240 nm. Substituents can cause a bathochromic (red) or hypsochromic (blue) shift of this peak. In the case of 4-hydroxyacetophenone, the hydroxyl group acts as an auxochrome, causing a red shift in the π → π* transition to approximately 276 nm. nist.govnist.gov

The n → π* transition of the carbonyl group is typically weaker and appears at longer wavelengths, often in the region of 300-330 nm. For acetophenone, this transition is observed around 320 nm. nih.gov This transition is sensitive to solvent polarity.

For this compound, the electronic environment of the chromophore (the acetyl-substituted benzene ring) is very similar to that of 4-hydroxyacetophenone. The hydroxymethyl group is electronically similar to the methyl group in its effect on the aromatic ring's electronic spectrum. Therefore, the UV-Vis spectrum of this compound is expected to show a strong absorption band around 276 nm.

Below is a data table summarizing the UV-Vis spectral data for the closely related compound, 4-hydroxyacetophenone, which provides an excellent approximation for this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|---|

| 4-Hydroxyacetophenone | Ethanol | 276 | ~14,130 | π → π |

| 4-Hydroxyacetophenone | Ethanol | ~320 | ~100 | n → π |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 1-(4-(Hydroxymethyl)phenyl)ethanone involve the use of functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to approximate the complex interactions between electrons and determine the molecule's properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. Using DFT, an initial guess of the structure of this compound is refined by systematically adjusting the positions of the atoms to find the configuration with the lowest possible ground state energy. This process yields a prediction of the molecule's equilibrium geometry.

Table 1: Illustrative Predicted Structural Parameters for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Length of the carbonyl double bond in the acetyl group. | 1.22 |

| C-C (ring) | Average length of the carbon-carbon bonds within the benzene (B151609) ring. | 1.40 |

| C-C (acetyl) | Length of the bond between the ring and the acetyl carbon. | 1.50 |

| C-C (methyl) | Length of the bond between the carbonyl carbon and the methyl carbon. | 1.52 |

| C-C (hydroxymethyl) | Length of the bond between the ring and the hydroxymethyl carbon. | 1.51 |

| C-O (hydroxyl) | Length of the carbon-oxygen bond in the hydroxymethyl group. | 1.43 |

| O-H (hydroxyl) | Length of the oxygen-hydrogen bond in the hydroxymethyl group. | 0.97 |

| **Bond Angles (°) ** | ||

| C-C-O (acetyl) | Angle within the acetyl group. | 120.5 |

| C-C-C (ring) | Average internal angle of the benzene ring. | 120.0 |

| C-C-C (acetyl-ring) | Angle between the acetyl group and the ring. | 119.8 |

| C-C-O (hydroxymethyl) | Angle involving the hydroxymethyl group's carbon and oxygen. | 112.0 |

| Dihedral Angles (°) | ||

| O=C-C=C | Angle defining the orientation of the acetyl group relative to the ring. | ~0 or ~180 |

| C-C-C-O | Angle defining the orientation of the hydroxymethyl group relative to the ring. | ~90 |

Note: The values in this table are illustrative and represent typical outputs from DFT geometry optimization calculations. Actual values would depend on the specific level of theory and basis set used.

Electronic Properties Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron.

For this compound, DFT calculations can determine the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be centered around the acetyl group, which acts as an electron-withdrawing moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be more easily polarized. This gap is also directly related to the electronic absorption properties of the molecule; the energy of the gap corresponds to the lowest energy electronic excitation possible. For aromatic compounds, this gap is crucial in determining their stability and photophysical behaviors.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | 5.0 |

Note: These values are illustrative and serve to represent typical results from DFT calculations. The exact values are dependent on the computational method and solvent model used.

Vibrational Frequency Analysis and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. DFT calculations can predict these vibrational frequencies, which correspond to specific motions such as stretching, bending, and wagging of the bonds.

For this compound, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific vibrational modes to the peaks observed in an experimental spectrum. Key characteristic vibrational modes for this molecule would include:

O-H Stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl group.

C-H Stretching (Aromatic): Sharp peaks usually found just above 3000 cm⁻¹, characteristic of the hydrogens on the benzene ring.

C-H Stretching (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹, corresponding to the methyl and methylene (B1212753) groups.

C=O Stretching: A strong, sharp peak, characteristic of the ketone's carbonyl group, usually located in the 1680-1700 cm⁻¹ region.

C-C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region, which are characteristic of the benzene ring itself.

C-O Stretching: A band in the 1000-1300 cm⁻¹ region from the hydroxymethyl group.

C-H Bending (Out-of-Plane): For a para-substituted benzene ring like this one, a strong C-H "wag" is expected in the 860-790 cm⁻¹ region, which is highly diagnostic of the substitution pattern.

By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and assess the accuracy of the computational model. Often, a scaling factor is applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other theoretical approximations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃), Methylene (-CH₂) | 2850 - 3000 |

| C=O Stretch | Acetyl (Ketone) | 1680 - 1700 |

| C-C Stretch (In-ring) | Phenyl Ring | 1400 - 1600 |

| C-O Stretch | Hydroxymethyl (-CH₂OH) | 1000 - 1300 |

| C-H Out-of-Plane Bend | para-Substituted Ring | 790 - 860 |

Note: This table presents expected frequency ranges for the key functional groups. Precise values are obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. This analysis provides detailed information on charge distribution, hybridization, and, crucially, the stabilizing interactions between different parts of the molecule.

The core of NBO analysis is the examination of donor-acceptor interactions. It identifies "filled" orbitals (donors), such as bonding orbitals (σ, π) and lone pairs (n), and "empty" orbitals (acceptors), which are typically antibonding orbitals (σ, π). The interaction between a donor and an acceptor orbital leads to electron density delocalization, which stabilizes the molecule. The strength of this stabilization is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal several key intramolecular interactions:

Hyperconjugation: This involves interactions between the filled σ bonds (e.g., C-H or C-C bonds) and adjacent empty π* orbitals, or between the π orbitals of the ring and adjacent σ* orbitals. For example, the interaction between the π orbitals of the benzene ring and the π* orbital of the carbonyl group (π → π*) is a significant conjugative interaction that delocalizes electron density across the molecule.

Lone Pair Delocalization: The lone pairs on the oxygen atoms of both the carbonyl and hydroxyl groups can act as donors. A significant interaction would be the delocalization of a lone pair (n) from the carbonyl oxygen into the antibonding π* orbital of the adjacent C-C bond of the ring (n → π*), contributing to the electronic communication between the substituent and the ring. Similarly, the lone pair on the hydroxyl oxygen can interact with antibonding orbitals in the phenyl ring.

These donor-acceptor interactions are fundamental to understanding the molecule's electronic structure, stability, and reactivity. The E(2) values provide a quantitative measure of these effects, highlighting the most important delocalization pathways within the molecule.

Table 4: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Interaction Type | Illustrative E(2) (kcal/mol) |

|---|---|---|---|

| π(C1-C2) | π*(C=O) | π → π* Conjugation | 20.5 |

| n(O, carbonyl) | π*(C-C, ring) | n → π* Delocalization | 5.2 |

| π(C3-C4) | π*(C5-C6) | Intramolecular Charge Transfer (Ring) | 18.0 |

| n(O, hydroxyl) | σ*(C-C, ring) | n → σ* Hyperconjugation | 2.1 |

| σ(C-H, methyl) | π*(C=O) | σ → π* Hyperconjugation | 1.5 |

Note: This table shows hypothetical but representative NBO analysis results. The specific orbitals and energy values depend on the precise molecular geometry and computational method.

First Order Hyperpolarizability (NLO Properties)

Materials with significant Nonlinear Optical (NLO) properties are crucial for modern technologies like optical data storage and signal processing. The NLO response of a molecule is determined by how its electron cloud is distorted by an intense external electric field, such as that from a laser. This response is described by polarizability (α) and hyperpolarizabilities (β, γ, etc.).

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. DFT calculations are a reliable method for predicting the β values of molecules.

For a molecule to have a non-zero β value, it must lack a center of symmetry. This compound possesses a permanent dipole moment and the necessary asymmetry. The presence of an electron-donating group (the hydroxymethyl group, -CH₂OH) and an electron-withdrawing group (the acetyl group, -C(O)CH₃) connected by a π-conjugated system (the benzene ring) is a classic design for NLO materials. This "push-pull" system facilitates intramolecular charge transfer (ICT) upon excitation, which can lead to a large N-LO response.

DFT calculations can compute the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_tot) is then calculated from these components. A larger β_tot value indicates a stronger NLO response. Comparing the calculated value to that of a standard NLO material like urea (B33335) allows for an assessment of its potential. The significant calculated hyperpolarizability for molecules with similar push-pull structures suggests that this compound could be a promising candidate for NLO applications.

Table 5: Illustrative NLO Properties for this compound

| Property | Description | Illustrative Value |

|---|---|---|

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | 3.5 D |

| Polarizability (α) | The linear response of the electron cloud to an electric field. | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | The second-order response, indicating NLO activity. | 15 x 10⁻³⁰ esu |

Note: Values are illustrative, based on typical DFT calculations for similar aromatic compounds. The unit 'esu' stands for electrostatic units, and 'D' is Debye.

Molecular Dynamics Simulations

While DFT calculations provide a static, time-independent picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve.

For this compound, an MD simulation could be used to explore several key aspects:

Conformational Dynamics: The molecule is not entirely rigid. The hydroxymethyl and acetyl groups can rotate around their single bonds to the phenyl ring. An MD simulation can explore the accessible conformations, the energy barriers between them, and the timescale of these rotational motions. This is particularly important for understanding how the molecule's shape fluctuates under realistic conditions.

Solvation Effects: MD simulations are exceptionally well-suited for studying molecules in a solvent, such as water. A simulation box would be created containing one or more molecules of this compound surrounded by a large number of solvent molecules. The simulation would then reveal how the solvent molecules arrange themselves around the solute, a process known as solvation. It would highlight the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules.

Interactions with Other Molecules: In more complex systems, MD can simulate the interaction of this compound with other molecules, such as biological macromolecules like proteins or DNA. Such simulations are crucial for understanding potential biological activity, for example, by assessing how stably the molecule can bind to a specific site on a protein.

MD simulations provide a bridge between the theoretical, static picture from quantum chemistry and the dynamic reality of chemical systems, offering insights into processes that occur over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For acetophenone (B1666503) derivatives, including structures analogous to this compound, QSAR studies have been instrumental in predicting their therapeutic and other biological activities. nih.govresearchgate.net

Research on a series of acetophenone derivatives has demonstrated that their antibacterial activity can be effectively modeled using QSAR. nih.gov These models often incorporate a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The most influential descriptors are typically categorized as spatial, electronic, and topological. nih.gov For instance, the steric and electrostatic fields around the molecules, when analyzed using methods like the comparative molecular field analysis (CoMFA), have shown significant correlations with biological activity. nih.gov

The statistical robustness of these QSAR models is critical and is typically evaluated using parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²cv), and the F-ratio. nih.gov For a series of 20 acetophenone derivatives tested against various bacteria, the developed QSAR models showed r² values in the range of 0.76 to 0.91 and cross-validated r² values from 0.56 to 0.85, indicating a good predictive ability. nih.gov Such models can guide the synthesis of new derivatives with potentially enhanced activity. nih.govyoutube.com

The following table illustrates a hypothetical QSAR dataset for acetophenone derivatives, showcasing the types of descriptors and activity data that are typically analyzed.

| Compound | Substituent (R) | LogP (Lipophilicity) | Electronic Effect (Hammett Constant, σ) | Steric Effect (Taft Parameter, Es) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 1.58 | 0.00 | 0.00 | 150 |

| 2 | 4-CH3 | 2.05 | -0.17 | -1.24 | 120 |

| 3 | 4-OH | 1.28 | -0.37 | -0.55 | 95 |

| 4 | 4-NO2 | 1.39 | 0.78 | -1.01 | 50 |

| 5 | 4-Cl | 2.29 | 0.23 | -0.97 | 80 |

| 6 | 4-CH2OH | 0.80 | 0.00 | -0.95 | 110 |

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This technique is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. nih.govnih.gov

Ligand-Target Protein Interactions

Molecular docking simulations have been employed to study the interactions of acetophenone derivatives with various protein targets. nih.govrsc.org These studies reveal the specific binding modes and the key amino acid residues within the active site that are crucial for the interaction. nih.govrsc.org The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. nih.gov

For example, docking studies of acetophenone derivatives with enzymes like monoamine oxidase B (MAO-B) have elucidated the binding modes responsible for their inhibitory activity. rsc.org These studies often show that the acetophenone moiety fits into a hydrophobic pocket of the enzyme's active site, while substituents on the phenyl ring form specific interactions, such as hydrogen bonds or halogen bonds, with nearby amino acid residues. rsc.org The hydroxyl group in a compound like this compound would be expected to act as a hydrogen bond donor or acceptor, potentially forming key interactions with polar residues in the target's binding site.

The following table summarizes hypothetical docking results for this compound and related derivatives with a generic kinase domain, illustrating the type of data generated from such studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Kinase A | -7.5 | ASP-184, LYS-72 | Hydrogen Bond |

| 1-(4-Aminophenyl)ethanone | Kinase A | -7.2 | ASP-184, GLU-91 | Hydrogen Bond, Salt Bridge |

| 1-(4-Nitrophenyl)ethanone | Kinase A | -6.8 | LEU-132, VAL-60 | Hydrophobic Interaction |

| 1-(4-Chlorophenyl)ethanone | Kinase A | -8.1 | LEU-132, PHE-183 | Hydrophobic Interaction, Halogen Bond |

| 1-(4-Methylphenyl)ethanone | Kinase A | -6.5 | LEU-132, ALA-70 | Hydrophobic Interaction |

Enzyme Inhibition Mechanisms

Molecular docking is a powerful tool for elucidating the mechanisms of enzyme inhibition. nih.govnumberanalytics.com By visualizing the binding pose of an inhibitor within the enzyme's active site, researchers can understand how it interferes with the normal catalytic process. libretexts.orglibretexts.org

Studies on acetophenone derivatives have shown that they can act as inhibitors for a variety of enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase. nih.govresearchgate.net Docking simulations for these inhibitor-enzyme complexes can reveal whether the inhibition is competitive, non-competitive, or uncompetitive. numberanalytics.comlibretexts.org

A competitive inhibitor, for instance, will be observed to bind directly in the active site, physically blocking the substrate from binding. libretexts.org The docking pose would show the inhibitor occupying the same space as the natural substrate. For non-competitive inhibition, the inhibitor binds to an allosteric site, a location distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. libretexts.org Docking can identify these alternative binding pockets and the resulting structural changes.

In the case of acetophenone derivatives inhibiting α-glucosidase, docking studies have helped to rationalize their structure-activity relationships. researchgate.net For example, the presence and position of hydroxyl and other functional groups on the phenyl ring can be correlated with their ability to form specific hydrogen bonds with the enzyme's active site residues, thereby explaining their inhibitory potency. researchgate.net The carbonyl group of the acetophenone core often plays a crucial role as a hydrogen bond acceptor in these interactions.

Research Applications of 1 4 Hydroxymethyl Phenyl Ethanone and Its Derivatives

Building Blocks in Organic Synthesis

1-(4-(Hydroxymethyl)phenyl)ethanone serves as a fundamental component in the field of organic synthesis, providing a reactive scaffold for the construction of more elaborate molecules.

Synthesis of Complex Organic Molecules

The structural features of this compound, namely the acetyl group and the hydroxymethyl group attached to a phenyl ring, make it a valuable starting material for synthesizing more complex organic structures. nih.govchemspider.comnih.govstenutz.eu Organic chemists utilize this compound in multi-step synthetic sequences to build intricate molecular architectures. lkouniv.ac.in For instance, the related compound, 1-(3-ethyl-4-hydroxymethyl) acetophenone (B1666503), is synthesized from 2-ethylaniline (B167055) through a nine-step process that includes amino protection, bromination, deprotection, iodination, Grignard exchange, reduction, hydroxyl protection, a second Grignard reaction, acetylation, and final deprotection, achieving a total yield of 50.9%.

Preparation of Pharmaceutical Intermediates

The compound this compound and its analogs are significant as intermediates in the synthesis of pharmaceutical compounds. A notable example is 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone, which is an intermediate in the synthesis of an impurity of Albuterol, a well-known bronchodilator. chemicalbook.comchemicalbook.com The synthesis of this intermediate can be achieved by refluxing 3-chloromethyl-4-hydroxy-acetophenone with water. chemicalbook.comchemicalbook.com Furthermore, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one is used in the synthesis of another complex molecule, demonstrating the utility of brominated derivatives in pharmaceutical synthesis. bldpharm.comprepchem.com The development of potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT) has also utilized derivatives of this core structure. nih.gov Specifically, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone was found to be a potent and selective inhibitor of peripheral COMT with a prolonged duration of action. nih.gov

Table 1: Examples of Pharmaceutical Intermediates and Related Syntheses

| Intermediate/Target Molecule | Starting Material/Derivative | Key Synthesis Step/Application |

|---|---|---|

| Albuterol Impurity | 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone | Intermediate in synthesis |

| 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(phenylmethyl)[6-[[6-(2-pyridinyl)hexyl]oxy]hexyl]amino]ethanone | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | Reaction with an amine |

| COMT Inhibitors | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | Synthesis of potent and selective inhibitors |

| 1-(3-ethyl-4-hydroxymethyl) acetophenone | 2-ethylaniline | Multi-step synthesis for use as a pharmaceutical intermediate |

Development of Chalcone (B49325) Synthesis Pathways

Chalcones, which are precursors to flavonoids and are characterized by an α,β-unsaturated ketone core, are often synthesized through the condensation of an acetophenone with a benzaldehyde (B42025). ljmu.ac.uk this compound and its derivatives can serve as the acetophenone component in these reactions. The standard method for chalcone synthesis involves a base-catalyzed Claisen-Schmidt condensation. nih.gov Research has explored various bases, such as sodium hydroxide (B78521) and potassium hydroxide, in alcoholic solvents to facilitate this reaction. nih.gov The resulting chalcones, which incorporate the this compound moiety, are then studied for their biological activities.

Medicinal Chemistry and Pharmacological Investigations

Derivatives of this compound have been the subject of medicinal chemistry research to explore their potential therapeutic properties.

Antioxidant Activity Studies

The antioxidant potential of derivatives of this compound has been an area of scientific inquiry. For instance, novel pyrimidine-2-amine derivatives synthesized from a chalcone precursor, which in turn was derived from an acetophenone, were evaluated for their antioxidant activity. ijpronline.com Similarly, chalcone derivatives prepared through the condensation of 1,3- or 1,4-diacetylbenzene (B86990) and 1,3,5-triacetylbenzene (B188989) with 4-hydroxy-3-methoxybenzaldehyde have demonstrated good free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The antioxidant properties of such phenolic chalcones are attributed to their ability to form stable phenoxy radicals. nih.gov

Antimicrobial Properties and Efficacy against Bacterial Strains

The investigation of this compound derivatives extends to their potential as antimicrobial agents. A study on 1,4-naphthoquinone (B94277) derivatives, synthesized to include various chemical moieties, tested their in vitro antimicrobial activity against several bacterial strains. nih.gov While many of the tested naphthoquinones showed low to good antibacterial activity, some exhibited notable efficacy against Staphylococcus aureus. nih.gov The mechanism of action for 1,4-naphthoquinones is thought to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage in bacteria. nih.govresearchgate.net

Table 2: Investigated Antimicrobial Activity of Related Naphthoquinone Derivatives

| Bacterial Strain | Activity of Derivatives |

|---|---|

| Staphylococcus aureus | Some derivatives showed notable activity. nih.gov |

| Pseudomonas aeruginosa | Moderate to low activity observed. nih.gov |

| Salmonella bongori | Moderate to low activity observed. nih.gov |

Anti-inflammatory Effects and Pathway Modulation

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, research into structurally similar compounds provides insights into its potential activity. Phenylpropanoid compounds, which share a core phenyl structure, are known to exhibit anti-inflammatory effects. For instance, a phenylpropanoid isolated from Juglans mandshurica demonstrated significant anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling pathways in macrophage cells and in a zebrafish larvae model. nih.gov This suggests that the phenyl-based structure is a key pharmacophore for anti-inflammatory action.

Further research into other classes of compounds, such as 1,4-naphthoquinones, has shown that they can prevent inflammation mediated by the P2X7 receptor. explorationpub.com Thiourea derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have also demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. sciforum.net These findings highlight that the core structure of this compound could serve as a scaffold for the development of novel anti-inflammatory agents, although specific pathway modulation by this exact compound requires further investigation.

Enzyme Activity Modulation and Inhibition

The potential for this compound and its derivatives to modulate enzyme activity is an area of scientific interest, particularly given the activity of related benzyl (B1604629) alcohol structures. Research on p-hydroxybenzyl alcohol (HBA), a compound with structural similarities, has shown significant inhibitory effects against several obesity-related enzymes. nih.gov In vitro assays demonstrated that HBA could inhibit pancreatic lipase, α-glycosidase, phosphodiesterase IV, and citrate (B86180) synthase. nih.gov

Conversely, studies on benzyl alcohol itself showed a more nuanced interaction with enzymes. In preparations of brush-border membranes from rat kidneys, benzyl alcohol did not have an effect on the activities of alkaline phosphatase or γ-glutamyltranspeptidase. nih.gov However, it did markedly inhibit D-glucose transport, suggesting that its effects may be specific to certain proteins or transport systems rather than broad enzymatic inhibition. nih.gov These examples from related alcohol compounds suggest that this compound could be a candidate for targeted enzyme inhibition studies.

Table 1: Inhibitory Effects of p-Hydroxybenzyl Alcohol (HBA) on Obesity-Related Enzymes

| Enzyme Target | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| Pancreatic Lipase | 2.34 - 3.70 | Data Not Available |

| α-Glycosidase | 9.08 | Data Not Available |

| Phosphodiesterase IV | 4.99 | Data Not Available |

| Citrate Synthase | 2.07 | Data Not Available |

Data derived from in vitro enzyme assays. nih.gov

Pharmacokinetic Studies (ADME)

These studies are crucial for several reasons:

Absorption: They determine how the drug is taken up by the body, for instance, from the gut into the bloodstream. allucent.com

Distribution: They reveal where the compound travels and accumulates in the body. criver.com

Metabolism: They identify how the drug is chemically modified by the body, which can affect its efficacy and potential for toxicity. criver.com

Excretion: They clarify how the drug and its byproducts are eliminated from the body. allucent.com

In vitro ADME screening systems are often used in early drug discovery to predict a compound's performance in vivo, helping to identify candidates with favorable properties and de-risk the development pipeline. criver.comresearchgate.net Without such studies for this compound, its viability as a drug candidate remains theoretical.

Drug Development (e.g., Salbutamol Impurities, Related Compounds)

This compound and its derivatives are notable in the field of drug development, primarily as they are recognized as impurities and related compounds in the synthesis of Salbutamol (also known as Albuterol), a widely used bronchodilator. pharmaffiliates.comveeprho.comusp.orgpharmaffiliates.com The identification and characterization of such impurities are mandated by regulatory bodies to ensure the quality, safety, and efficacy of the final pharmaceutical product.

For example, 2,2-dihydroxy-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is used as a thoroughly characterized reference standard in the quality control (QC) and analytical method validation for the production of Salbutamol. veeprho.com The presence of these related compounds must be monitored and controlled within strict limits. The study of these molecules is essential for developing robust manufacturing processes and analytical methods for active pharmaceutical ingredients (APIs) like Salbutamol.

Table 2: Salbutamol (Albuterol) Related Compounds and Impurities

| Compound Name | CAS Number | Molecular Formula | Role/Type |

|---|---|---|---|

| 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 156547-62-5 | C13H19NO3 | Albuterol Related Compound B. usp.orgpharmaffiliates.comsynzeal.com |

| 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | 62932-94-9 | C9H9BrO3 | Salbutamol Impurity. pharmaffiliates.com |

| 2,2-dihydroxy-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | N/A | C9H10O5 | Salbutamol Reference Standard. veeprho.com |

| 1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-bromoethanol | N/A | C16H17BrO3 | Salbutamol Impurity. pharmaffiliates.com |

Materials Science and Industrial Applications

Development of Specialty Chemicals and Materials

In the realm of materials science and industrial chemistry, this compound serves as a valuable organic building block. bldpharm.com Its bifunctional nature, containing both a ketone and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules and specialty chemicals. bldpharm.comchemscene.com

It is used as a precursor in various organic transformations. For instance, it has been utilized in the synthesis of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(phenylmethyl)[6-[[6-(2-pyridinyl)hexyl]oxy]hexyl]amino]ethanone through a reaction involving its brominated derivative, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. prepchem.com Furthermore, its derivatives, such as 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone, are synthesized for use in creating a variety of other organic compounds. researchgate.net The availability of this compound from chemical suppliers for research and manufacturing purposes underscores its role in the production of fine and specialty chemicals. chemscene.com

Corrosion Inhibition Studies